REACTION_CXSMILES
|
[P].[Ca:2].C(=O)([O-])[O-].[Ca+2].C([O-])(=O)[CH2:9][C:10](CC([O-])=O)([C:12]([O-:14])=[O:13])[OH:11].[Ca+2].C([O-])(=O)[CH2:23][C:24](CC([O-])=O)([C:26]([O-:28])=[O:27])[OH:25].[Ca+2].[Ca+2]>>[Ca:2].[C:12]([O-:14])(=[O:13])[CH:10]([CH3:9])[OH:11].[Ca+2:2].[C:26]([O-:28])(=[O:27])[CH:24]([CH3:23])[OH:25] |f:2.3,4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
calcium
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[Ca:2].C(=O)([O-])[O-].[Ca+2].C([O-])(=O)[CH2:9][C:10](CC([O-])=O)([C:12]([O-:14])=[O:13])[OH:11].[Ca+2].C([O-])(=O)[CH2:23][C:24](CC([O-])=O)([C:26]([O-:28])=[O:27])[OH:25].[Ca+2].[Ca+2]>>[Ca:2].[C:12]([O-:14])(=[O:13])[CH:10]([CH3:9])[OH:11].[Ca+2:2].[C:26]([O-:28])(=[O:27])[CH:24]([CH3:23])[OH:25] |f:2.3,4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
calcium
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ca]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[Ca:2].C(=O)([O-])[O-].[Ca+2].C([O-])(=O)[CH2:9][C:10](CC([O-])=O)([C:12]([O-:14])=[O:13])[OH:11].[Ca+2].C([O-])(=O)[CH2:23][C:24](CC([O-])=O)([C:26]([O-:28])=[O:27])[OH:25].[Ca+2].[Ca+2]>>[Ca:2].[C:12]([O-:14])(=[O:13])[CH:10]([CH3:9])[OH:11].[Ca+2:2].[C:26]([O-:28])(=[O:27])[CH:24]([CH3:23])[OH:25] |f:2.3,4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
calcium
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
calcium lactate
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[Ca:2].C(=O)([O-])[O-].[Ca+2].C([O-])(=O)[CH2:9][C:10](CC([O-])=O)([C:12]([O-:14])=[O:13])[OH:11].[Ca+2].C([O-])(=O)[CH2:23][C:24](CC([O-])=O)([C:26]([O-:28])=[O:27])[OH:25].[Ca+2].[Ca+2]>>[Ca:2].[C:12]([O-:14])(=[O:13])[CH:10]([CH3:9])[OH:11].[Ca+2:2].[C:26]([O-:28])(=[O:27])[CH:24]([CH3:23])[OH:25] |f:2.3,4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
calcium
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
calcium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
calcium lactate
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |